molecular formula C16H18N2O4S B411087 2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide CAS No. 651017-55-9

2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide

Cat. No. B411087
CAS RN: 651017-55-9
M. Wt: 334.4g/mol
InChI Key: ZLVUDXYQROGYKX-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide, also known as DASA-58, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2009 and has since been studied for its ability to inhibit a range of enzymes and proteins involved in various cellular processes.

Scientific Research Applications

Bioanalytical Applications

This compound has been utilized in the synthesis of phenyl boronic acid (PBA) containing BODIPY dyes . These dyes are functional and modular fluorescent tools that can be tethered to the glycan domain of antibodies. The PBA moiety’s receptor-like ability combined with the versatility of the 3,5-dichloro-BODIPY derivatives makes these dyes particularly useful for bioanalytical applications, such as measuring the binding to glycan chains of antibodies using Quartz Crystal Microbalance (QCM).

Fluorescent Probing

The modular nature of the PBA-BODIPY dyes synthesized using this compound allows for their use as fluorescent probes . They can be specifically designed to attach to certain biomolecules, providing a fluorescent signal upon binding. This is particularly useful in visualizing and tracking biological processes in real-time.

Chemical Synthesis

In chemical synthesis, 2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide serves as a precursor for various derivatives that have potential applications in medicinal chemistry and materials science . Its structural components can be modified to produce new compounds with desired properties.

Pharmacological Research

While specific pharmacological applications of this compound are not detailed in the available literature, its derivatives are likely to be explored for drug development due to their structural complexity and potential biological activity .

Medical Research

The compound’s derivatives could be investigated for medical research applications, particularly in the development of diagnostic tools or therapeutic agents . The ability to bind to specific biomolecules could be harnessed to target and treat various diseases.

Industrial Applications

Although direct industrial applications were not found in the search results, the compound’s role in synthesizing functional dyes suggests potential uses in the development of industrial sensors, especially those that require specific molecular recognition capabilities .

Environmental Impact Studies

The environmental impact of this compound and its derivatives would be an important area of study, especially considering their potential industrial and pharmacological uses. Research could focus on their biodegradability, toxicity, and long-term effects on ecosystems .

properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-11-7-12(2)9-14(8-11)22-10-16(19)18-13-3-5-15(6-4-13)23(17,20)21/h3-9H,10H2,1-2H3,(H,18,19)(H2,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVUDXYQROGYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide

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